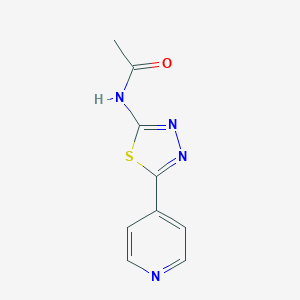
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a pyridine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 4-pyridylthiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring. The reaction conditions include:
Temperature: Reflux
Solvent: Acetic anhydride
Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen additions.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring.
科学的研究の応用
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activities.
作用機序
The mechanism of action of 2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds containing the pyridine ring with various substitutions.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with different functional groups.
Uniqueness
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole is unique due to its specific combination of the pyridine and thiadiazole rings, which imparts distinct biological activities. The presence of both rings allows for diverse chemical reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
3652-14-0 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC名 |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
InChIキー |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
正規SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Key on ui other cas no. |
3652-14-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















